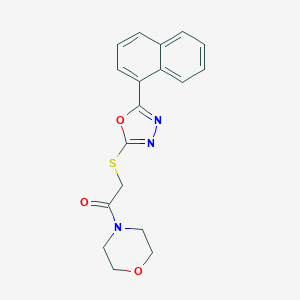![molecular formula C15H12N2O2S2 B270134 2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B270134.png)
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone, commonly known as MOTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOTE is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. MOTE has been shown to induce apoptosis in cancer cells by activating caspases and upregulating the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
MOTE has been shown to have a significant effect on various biochemical and physiological processes in the body. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Moreover, MOTE has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MOTE in lab experiments include its high potency and selectivity towards cancer cells. Moreover, MOTE is relatively easy to synthesize, making it a cost-effective option for drug discovery and development. However, the limitations of using MOTE in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
The potential applications of MOTE are vast and include its use in drug discovery and development, as well as its use as a therapeutic agent for various diseases. Future research should focus on the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are needed to understand the mechanism of action of MOTE and its potential for use in combination with other drugs. Finally, the development of novel formulations of MOTE that improve its solubility and bioavailability is an area of research that should be explored.
Conclusion:
In conclusion, MOTE is a synthetic compound that has shown significant potential for use in drug discovery and development. The compound has exhibited a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The mechanism of action of MOTE is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. Future research should focus on the optimization of the synthesis method, understanding the mechanism of action, and the development of novel formulations of MOTE.
Méthodes De Synthèse
The synthesis of MOTE involves the reaction of 2-(2-thienyl)ethanone with 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol in the presence of a suitable base. The reaction yields MOTE as a yellow solid with a melting point of 118-120°C. The purity of the compound can be confirmed by using various spectroscopic techniques such as NMR, IR, and Mass Spectrometry.
Applications De Recherche Scientifique
MOTE has shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound has been extensively studied for its potential use in drug discovery and development. MOTE has been shown to inhibit the growth of various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics and antifungal agents. Moreover, MOTE has exhibited significant anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer.
Propriétés
Nom du produit |
2-{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone |
|---|---|
Formule moléculaire |
C15H12N2O2S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C15H12N2O2S2/c1-10-4-2-5-11(8-10)14-16-17-15(19-14)21-9-12(18)13-6-3-7-20-13/h2-8H,9H2,1H3 |
Clé InChI |
IDYQGYSXQNLFTB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
SMILES canonique |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B270053.png)
![N-(3-fluorophenyl)-2-{[5-(1-naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270054.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270056.png)
![N-(3-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270057.png)
![N-(2-hydroxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B270058.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)






![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)